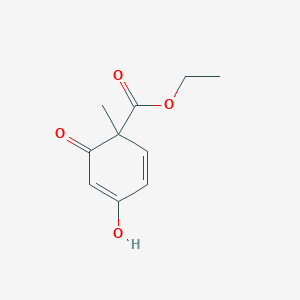
Clauszoline M
描述
Clauszoline M is a naturally occurring carbazole alkaloid, primarily isolated from the plant species Clausena excavata. Carbazole alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. This compound, in particular, has garnered attention for its unique chemical structure and promising biological properties.
科学研究应用
Chemistry: Clauszoline M serves as a valuable intermediate in the synthesis of other complex carbazole derivatives.
Biology: Research has shown that this compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, this compound is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
Target of Action
Clauszoline M is a carbazole alkaloid that primarily targets the enzyme Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B acts as a key negative regulator of insulin receptor, and uncontrolled activity of this enzyme is one of the main causes leading to insulin resistance .
Mode of Action
This compound interacts with PTP1B, potentially inhibiting its activity . This interaction may help regulate insulin signaling, thereby addressing insulin resistance.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By targeting PTP1B, this compound can potentially influence the regulation of insulin receptor activity, impacting the downstream effects of this pathway, such as glucose uptake and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potential regulation of insulin signaling due to its interaction with PTP1B . This could lead to improved insulin sensitivity and glucose metabolism, addressing issues related to insulin resistance . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is generally stable under normal conditions, but it may decompose under high temperatures, in the presence of oxygen, or under strong acidic or basic conditions . During handling and use, appropriate protective measures should be taken to avoid skin and eye contact, and the compound should be used in a well-ventilated area to avoid inhalation of dust or vapors .
准备方法
Synthetic Routes and Reaction Conditions: Clauszoline M can be synthesized via an efficient gold-catalyzed cyclization reaction. The starting materials for this synthesis are 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde and 1-methoxypropa-1,2-diene. The reaction proceeds under mild conditions, typically involving the use of a gold catalyst and an appropriate solvent .
Industrial Production Methods: While the laboratory-scale synthesis of this compound has been well-documented, industrial production methods are less commonly reported. the scalability of the gold-catalyzed cyclization reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalyst recovery processes.
化学反应分析
Types of Reactions: Clauszoline M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: this compound can participate in substitution reactions, where functional groups on the carbazole ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydrocarbazoles.
相似化合物的比较
Clauszoline J: Another carbazole alkaloid with similar biological activities.
Clausine O: Known for its antimicrobial properties.
Clausine K: Exhibits anti-inflammatory and anticancer activities.
Uniqueness of Clauszoline M: this compound stands out due to its unique chemical structure and the specific biological activities it exhibits. While other carbazole alkaloids share some overlapping properties, this compound’s distinct molecular interactions and pathways make it a compound of particular interest in scientific research .
属性
IUPAC Name |
2,8-dihydroxy-9H-carbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPNSSMZXGKMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Clauszoline M and how was it elucidated?
A1: this compound possesses a carbazole core structure with distinct substituents. While the exact spectroscopic data is not provided in the abstracts, researchers employed various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate its structure. These methods helped determine the compound's molecular formula and the arrangement of atoms within its structure [].
Q2: Does this compound exhibit any biological activity?
A2: While this compound itself was not the focus of the biological activity studies mentioned, other closely related furanone-coumarins isolated from Clausena excavata in the same study demonstrated inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells []. This suggests that this compound and its structural analogs might hold potential for further investigation into potential biological activities.
Q3: Has this compound been synthesized and are there other similar carbazole alkaloids?
A3: While the provided abstracts don't specifically mention the synthesis of this compound, they do describe the successful synthesis of other 2,8-dioxygenated carbazole alkaloids, namely carbalexin B, clausine A, and 2,8-dihydroxy-3-methylcarbazole []. This highlights the possibility of synthesizing this compound using similar palladium(II)-catalyzed oxidative cyclization reactions. The existence of structurally similar carbazole alkaloids further emphasizes the potential for exploring structure-activity relationships and potential biological applications within this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


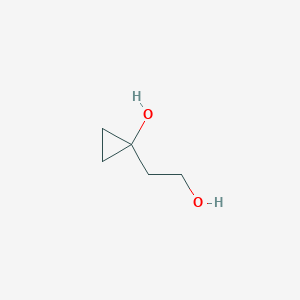


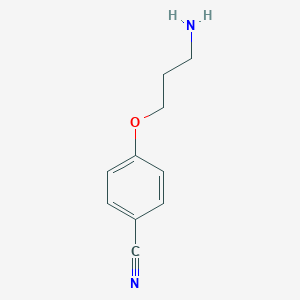
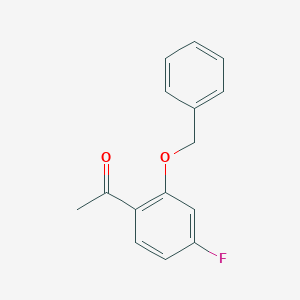

![2-Methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B169495.png)
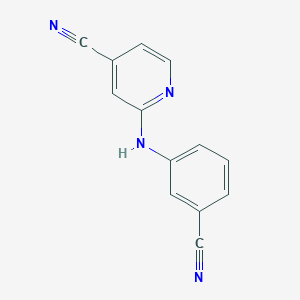
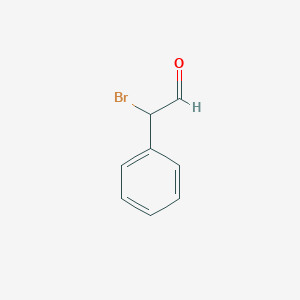

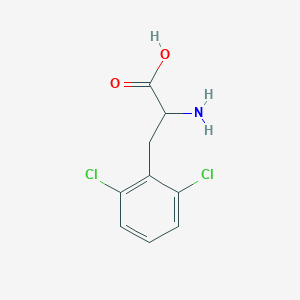
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
